![molecular formula C22H18N4O7S B2937054 N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide CAS No. 1111993-54-4](/img/structure/B2937054.png)
N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide” is an organic compound. It has been studied for its potential as a drug candidate for treating neurodegenerative disorders . The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity .
Synthesis Analysis
While the exact synthesis process for this compound is not available in the retrieved papers, similar compounds have been synthesized and used as precursors for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. Quantum chemical parameters such as highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (l) and Mulliken charges have been calculated .Chemical Reactions Analysis
The compound has been studied for its corrosion inhibition properties on 6061 Al alloy in 0.05 M HCl . The compound was found to improve the efficiency of corrosion inhibition at higher concentrations and temperatures .Physical And Chemical Properties Analysis
The compound’s oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The compound remained stable under various photolytic and pH stress conditions .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-HIV Activity
- A study synthesized novel benzenesulfonamides bearing 1,3,4-oxadiazole moiety, including compounds structurally related to N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide. These compounds showed promising antimicrobial and anti-HIV activity, which aligns with the structure-activity relationship (SAR) findings (Iqbal et al., 2006).
Antifungal Activity
- Another study focused on benzensulfonamides bearing the 2,5-Disubstituted-1,3,4-Oxadiazole Moiety. The synthesized compounds, similar in structure to the query compound, demonstrated significant antifungal properties (Zareef et al., 2007).
COX-2 Inhibitors
- Research involving docking studies and X-ray crystallography of tetrazole derivatives structurally related to the query compound indicated their potential as COX-2 inhibitors. This could have implications in developing treatments for inflammation and pain (Al-Hourani et al., 2015).
Enzyme Inhibition and Antioxidant Potential
- Sulfonamide hybrid Schiff bases of anthranilic acid, including derivatives of the query compound, showed significant enzyme inhibition potential against AChE and BChE enzymes, along with antioxidant activity. This suggests their potential use in treating neurodegenerative diseases (Kausar et al., 2019).
Anticancer Activity
- Several studies synthesized derivatives of benzenesulfonamides with varying substituents, demonstrating notable anticancer activities against various cancer cell lines. These findings highlight the potential of such compounds in cancer therapy (Brożewicz et al., 2012), (Sławiński & Brzozowski, 2006), (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O7S/c1-28-5-4-26-21(27)13-7-17-18(32-11-31-17)8-14(13)23-22(26)34-9-19-24-20(25-33-19)12-2-3-15-16(6-12)30-10-29-15/h2-3,6-8H,4-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLTVHKTPLAVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2936972.png)
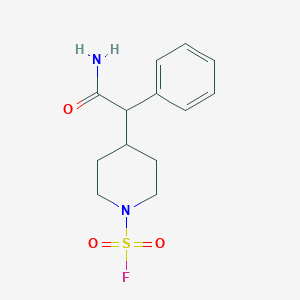
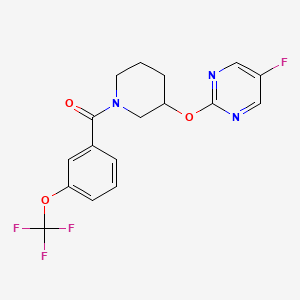
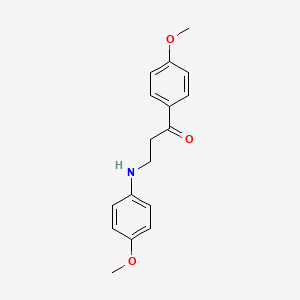
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide](/img/structure/B2936977.png)
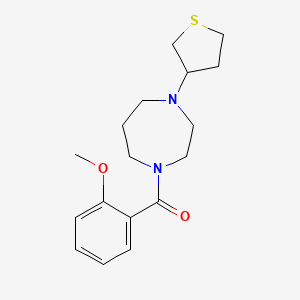

![6-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2936983.png)
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B2936984.png)
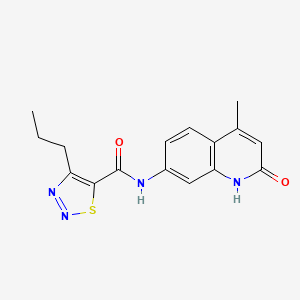

![N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2936991.png)

